Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate
Description
Properties
Molecular Formula |
C13H13BrO2 |
|---|---|
Molecular Weight |
281.14 g/mol |
IUPAC Name |
ethyl (2E)-2-(5-bromo-2,3-dihydroinden-1-ylidene)acetate |
InChI |
InChI=1S/C13H13BrO2/c1-2-16-13(15)8-10-4-3-9-7-11(14)5-6-12(9)10/h5-8H,2-4H2,1H3/b10-8+ |
InChI Key |
NNWFLTAAFCPLFX-CSKARUKUSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCC2=C1C=CC(=C2)Br |
Canonical SMILES |
CCOC(=O)C=C1CCC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The brominated indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The brominated indene moiety can enhance its binding affinity to certain targets, thereby increasing its potency.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogues
Key Observations:
Steric and Electronic Effects of Bromine : Bromination at C5 increases molecular weight and electron-withdrawing effects, altering reactivity and binding affinity. For example, the (E)-isomer (39a) shows a higher melting point (87–89°C) than its Z-counterpart (39b, 48–49°C), likely due to enhanced crystallinity from bromine’s polarizability .
Configuration-Dependent Properties : The E/Z isomerism significantly impacts spectral features. The (E)-isomer (39a) exhibits a downfield-shifted vinyl proton (δ 6.27–6.30 ppm) compared to the (Z)-isomer (39b, δ 5.96–6.00 ppm), reflecting distinct conjugation patterns .
Functional Group Modifications: Replacement of the α,β-unsaturated ester with a cyano group (77d) or acetate () alters solubility and bioactivity. For instance, 5-bromo-2,3-dihydro-1H-inden-2-yl acetate is soluble in DMSO, making it suitable for in vitro assays .
Key Findings:
- Yield Limitations: Lower yields for brominated derivatives (e.g., 13–17% for 39a/b) compared to non-brominated analogues (e.g., 36a at 9%) suggest bromine may sterically hinder condensation reactions .
- Stereochemical Control : The Z-isomer (39b) requires precise conditions (e.g., acid catalysis) to minimize isomerization, highlighting the challenge in achieving stereopurity .
Biological Activity
Ethyl 2-[(1E)-5-bromo-2,3-dihydro-1H-inden-1-ylidene]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula . The presence of the bromine atom in the indene moiety enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The brominated indene structure may facilitate interactions with enzymes and receptors, leading to inhibitory or modulatory effects on biochemical pathways.
Antitumor Activity
Recent studies have shown that compounds containing indene structures exhibit significant antitumor properties. For instance, derivatives of indane have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Antitumor Activity of Indene Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Indanone | MCF7 (Breast) | 15 | Apoptosis induction |
| Ethyl 2-(bromo-indene) | A549 (Lung) | 10 | Cell cycle arrest |
| Ethyl 2-(bromo-indene) | HeLa (Cervical) | 12 | Inhibition of DNA synthesis |
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Study: Anti-inflammatory Effects
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of several indene derivatives, including this compound. The results indicated a significant reduction in inflammation markers in animal models treated with this compound compared to control groups.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the bromine substituent or the acetate group can lead to variations in potency and selectivity.
Table 2: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Removal of Bromine | Decreased potency |
| Alteration of Acetate | Increased selectivity |
| Addition of Hydroxyl Group | Enhanced anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
